molecular formula C24H20FNO3 B11395747 3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetraphen-10-one

3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetraphen-10-one

Cat. No.: B11395747
M. Wt: 389.4 g/mol
InChI Key: QQMBFSKHRUMBTD-UHFFFAOYSA-N
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Description

3-[2-(2-Fluorophenyl)ethyl]-12-methyl-2,3,4,10-tetrahydro-1,11-dioxa-3-azatetraphen-10-one: , also known by its chemical structure C₁₉H₂₀FNO₃, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes: The synthetic route for this compound involves several steps. One key step is the formation of the oxazole ring. Starting from commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, the target compound can be synthesized with an overall yield of 32% .

Reaction Conditions: The specific reaction conditions depend on the synthetic pathway chosen. the Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for constructing carbon–carbon bonds. In SM coupling, boron reagents play a crucial role. These organoboron reagents are stable, environmentally benign, and well-suited for mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution. Its versatility makes it valuable in synthetic chemistry.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophilic substitution reactions with alkyl halides or acyl chlorides are common.

Major Products: The specific products formed depend on the reaction conditions. For example, reduction may yield an alcohol, while oxidation could lead to a ketone or an acid.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: Investigate its potential as a drug candidate, especially considering its unique structure.

    Chemistry: Explore its reactivity in other transformations.

    Biology: Study its interactions with biological targets.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets. For instance, it could modulate enzymes or receptors involved in cell signaling pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers can compare this compound with related structures to highlight its distinct features.

Properties

Molecular Formula

C24H20FNO3

Molecular Weight

389.4 g/mol

IUPAC Name

10-[2-(2-fluorophenyl)ethyl]-7-methyl-9,11-dihydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C24H20FNO3/c1-15-22-17(12-20-18-7-3-4-8-19(18)24(27)29-23(15)20)13-26(14-28-22)11-10-16-6-2-5-9-21(16)25/h2-9,12H,10-11,13-14H2,1H3

InChI Key

QQMBFSKHRUMBTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=CC=CC=C43)CN(CO2)CCC5=CC=CC=C5F

Origin of Product

United States

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